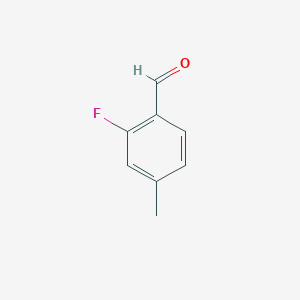

2-Fluoro-4-methylbenzaldehyde

説明

Significance and Research Context of Fluorinated Benzaldehydes in Organic Synthesis

Fluorinated benzaldehydes, a class of compounds to which 2-fluoro-4-methylbenzaldehyde belongs, hold a special place in organic synthesis. The introduction of a fluorine atom into a benzaldehyde (B42025) molecule can dramatically alter its electronic properties, reactivity, and biological activity. mdpi.com Fluorine's high electronegativity can influence the reactivity of the aldehyde group, making it more susceptible to certain chemical transformations. cymitquimica.com This has led to extensive research into their use in a variety of reactions.

For instance, fluorinated benzaldehydes have been successfully employed in Wittig olefination reactions, even with less reactive, stabilized phosphoranes, often with good E-selectivity. researchgate.net They are also key components in the synthesis of Schiff bases, which are investigated for their potential as enzyme inhibitors and for their pharmacological properties. mdpi.com The development of efficient methods for synthesizing fluorinated benzaldehydes, such as halogen-exchange fluorination, has further expanded their accessibility and application in research. scientific.net

Role of this compound as a Versatile Synthetic Intermediate

This compound, with its reactive aldehyde group, is a versatile intermediate for creating a wide array of more complex organic molecules. The aldehyde functionality allows for a variety of chemical transformations, including:

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition with various reagents to form alcohols and other derivatives.

Reduction: It can be reduced to form the corresponding alcohol, 2-fluoro-4-methylbenzyl alcohol.

Condensation Reactions: It can react with amines to form imines or with alcohols to produce acetals.

Wittig Reaction: This reaction allows for the formation of new carbon-carbon bonds, expanding the molecular framework.

These reactions are fundamental in the synthesis of new pharmaceuticals, agrochemicals, and materials. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products, making this intermediate particularly valuable in drug discovery and development. smolecule.com

Historical Evolution of Research on Aromatic Aldehydes with Fluorine Substitution

The field of organofluorine chemistry has a rich history dating back over a century. harvard.edu The first methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction developed in 1927, laid the groundwork for the synthesis of fluorinated aromatic compounds. harvard.edunih.gov This was followed by the development of nucleophilic halogen exchange reactions using potassium fluoride. nih.gov

Early research into the direct fluorination of benzaldehyde derivatives using elemental fluorine revealed that the reaction products depended on the nature of the ring substituents. acs.org The development of more user-friendly and selective fluorinating agents, such as N-F reagents, in the latter half of the 20th century significantly advanced the field. beilstein-journals.org These developments have made a wider range of fluorinated benzaldehydes, including this compound, more accessible for research and industrial applications, contributing to what is often referred to as the 'golden age' of fluorine chemistry. beilstein-journals.org The continuous innovation in fluorination methods, including transition metal-catalyzed reactions, continues to expand the toolkit for synthesizing these important compounds. harvard.edu

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 146137-80-6 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₈H₇FO | smolecule.comscbt.com |

| Molecular Weight | 138.14 g/mol | smolecule.comscbt.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 169-172 °C | chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDRIMBGRZBWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380958 | |

| Record name | 2-Fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-80-6 | |

| Record name | 2-Fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Methylbenzaldehyde

Direct Formylation Approaches for Fluorinated Aromatic Systems

Direct formylation methods involve the introduction of a formyl group (-CHO) directly onto the aromatic ring of a precursor molecule, in this case, 1-fluoro-3-methylbenzene (m-fluorotoluene). Several classical and modified formylation reactions can be employed for this purpose.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. thieme-connect.derushim.ru This reaction typically utilizes a Vilsmeier reagent, which is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). thieme-connect.de The resulting electrophilic iminium salt then attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. While the Vilsmeier-Haack reaction is generally effective, its application to less activated systems like fluorotoluene can sometimes result in lower yields and the formation of isomeric products. For instance, the formylation of 3-fluorotoluene (B1676563) can produce a mixture of 4-fluoro-2-methylbenzaldehyde (B1304903) and the isomeric 2-fluoro-4-methylbenzaldehyde. rsc.org

Another classical approach is the Gattermann-Koch reaction , which traditionally employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a copper(I) chloride co-catalyst. thermofisher.comslideshare.net This method is particularly useful for the formylation of simple aromatic hydrocarbons. thermofisher.com A variation of this, the Gattermann reaction, uses a source of hydrogen cyanide (often generated in situ from zinc cyanide and HCl) in the presence of a Lewis acid. wikipedia.org While effective for many aromatic substrates, the Gattermann-Koch reaction is not typically applicable to phenol (B47542) and phenol ether substrates. byjus.com

The Duff reaction offers an alternative for the formylation of highly activated aromatic compounds, particularly phenols. synarchive.comwikipedia.org This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid. synarchive.commdma.ch The reaction proceeds via an iminium ion intermediate, followed by hydrolysis to yield the aldehyde. wikipedia.org The Duff reaction is known for its ortho-selectivity in phenols. synarchive.com

Table 1: Comparison of Direct Formylation Reactions

| Reaction | Reagents | Substrate Scope | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics | Can form isomeric mixtures with some substrates. rsc.org |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Aromatic hydrocarbons | Not suitable for phenols and phenol ethers. byjus.com |

| Gattermann | HCN/Zn(CN)₂, HCl, AlCl₃ | Phenols, phenol ethers, heterocycles | A modification of the Gattermann-Koch reaction. wikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Highly activated aromatics (phenols) | Typically shows ortho-selectivity. synarchive.com |

Indirect Synthesis Pathways via Functional Group Transformations

Indirect methods for the synthesis of this compound rely on the transformation of a pre-existing functional group on the aromatic ring into an aldehyde. These multistep sequences can offer better regioselectivity compared to direct formylation.

Routes from Fluorinated Anilines (e.g., Sandmeyer-like Reactions)

A common indirect route starts from 2-fluoro-4-methylaniline (B1213500). This aniline (B41778) can be converted to a diazonium salt, which is then subjected to a Sandmeyer or a related reaction to introduce a group that can be subsequently converted to an aldehyde. mdpi.comwikipedia.org

The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide or cyanide using a copper(I) salt catalyst. wikipedia.org For the synthesis of this compound, the aniline precursor can be diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures. mdpi.com The resulting diazonium salt can then be treated with a suitable reagent to introduce a precursor to the aldehyde functionality. One documented approach involves the conversion of the diazonium salt of 2-fluoro-4-methylaniline to 2-fluoro-1-iodo-4-methylbenzene. mdpi.com This iodo-substituted compound can then potentially be converted to the aldehyde through various organometallic methodologies.

Another approach involves a Sandmeyer-type reaction where the diazonium group is replaced with a group that can be more directly converted to an aldehyde, although specific examples for this compound are less commonly reported.

Oxidative Transformations of Precursor Compounds

The oxidation of a methyl group or a benzyl (B1604629) alcohol to an aldehyde is a fundamental transformation in organic synthesis and provides another indirect route to this compound.

One potential precursor is 2-fluoro-4-methylbenzyl alcohol . This alcohol can be oxidized to the corresponding aldehyde using a variety of oxidizing agents. Common reagents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), as well as milder, more selective methods employing reagents like Dess-Martin periodinane or Swern oxidation conditions. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid. niscpr.res.in For instance, quinolinium fluorochromate (QFC) has been shown to be a stable and selective reagent for the oxidation of benzylic alcohols to aldehydes. niscpr.res.in

Alternatively, the direct oxidation of the methyl group of 2-fluoro-4-methyltoluene to the aldehyde is a more challenging but potentially more direct route. This transformation typically requires specific catalysts and reaction conditions to achieve good selectivity and avoid over-oxidation to the corresponding benzoic acid.

Green Chemistry and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. Microwave and ultrasound-assisted reactions are at the forefront of these green chemistry initiatives, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.netnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic rate enhancements. biotage.com This technology has been successfully applied to various organic transformations, including the synthesis of benzaldehyde (B42025) derivatives. rsc.orgmdpi.com

Microwave irradiation can be employed to accelerate direct formylation reactions, such as the Vilsmeier-Haack or Duff reactions. thieme-connect.demdpi.com For example, the microwave-assisted Duff formylation of phenothiazine (B1677639) has been reported to give good yields in significantly shorter reaction times compared to conventional heating. mdpi.com Similarly, microwave-assisted Claisen-Schmidt reactions involving substituted benzaldehydes have been shown to be highly efficient. nih.gov While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the general success of MAOS in the synthesis of related compounds suggests its potential applicability.

Table 2: Examples of Microwave-Assisted Reactions for Aldehyde Synthesis and Related Transformations

| Reaction Type | Substrate | Catalyst/Conditions | Product | Reference |

| Duff Formylation | Phenothiazine | Urotropine, Acetic Acid, Microwave | 10(H)-3-formyl-phenothiazine | mdpi.com |

| Claisen-Schmidt | 4-Fluorobenzaldehyde (B137897) | Acetone, NaOH, Microwave | (E)-4-(4-fluorophenyl)but-3-en-2-one | nih.gov |

| Ortho-formylation | Phenol derivatives | Paraformaldehyde, nanocrystalline MgO, Microwave | Ortho-hydroxyaromatic aldehydes | rsc.org |

Ultrasound-Assisted Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.comrsc.org This involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures.

Ultrasound has been shown to be effective in promoting a variety of synthetic transformations, including the oxidation of alcohols and Sandmeyer-type reactions. For example, the ultrasound-assisted oxidation of benzyl alcohol to benzaldehyde using a heterogeneous catalyst has been reported to be efficient and selective. rsc.org One study demonstrated that ultrasonic irradiation significantly increased the selectivity of benzyl alcohol oxidation to benzaldehyde in the presence of a Fenton-like reagent. mdpi.com Furthermore, ultrasound has been used to assist in the synthesis of various heterocyclic compounds, often with improved yields and shorter reaction times. acs.org The application of ultrasound to the synthesis of this compound, either through promoting formylation, facilitating a Sandmeyer reaction, or enhancing an oxidation step, represents a promising avenue for developing a more sustainable synthetic process.

Catalyst-Free and Solvent-Free Reaction Conditions

The pursuit of green chemistry has led to the exploration of catalyst-free and solvent-free conditions for organic synthesis, minimizing waste and simplifying purification processes. umich.edutandfonline.com While direct, detailed studies on the catalyst-free synthesis of this compound are not extensively documented, the principles can be extrapolated from similar reactions involving benzaldehyde derivatives.

Solvent-free reactions are often conducted by heating a mixture of the reactants, sometimes with the aid of grinding to increase the contact surface area and reaction rate. umich.edu For instance, the synthesis of benzimidazole (B57391) derivatives has been achieved by grinding o-phenylenediamine (B120857) with aldehydes in a mortar and pestle at room temperature, followed by heating. umich.edu This approach, if applied to the synthesis of this compound precursors or derivatives, could significantly reduce the use of volatile organic solvents.

Microwave-assisted organic synthesis is another technique that can facilitate solvent-free reactions. In the Biginelli reaction to synthesize dihydropyrimidin-2(1H)-one phosphonates, various aromatic aldehydes, including 4-fluorobenzaldehyde, have been successfully reacted under solvent-free microwave conditions. mdpi.com This suggests that similar energy-input methods could be viable for reactions involving this compound, potentially leading to shorter reaction times and higher yields without the need for a solvent.

The table below summarizes representative solvent-free and catalyst-free reaction conditions for related aldehyde transformations.

Table 1: Examples of Catalyst-Free and Solvent-Free Reactions for Aldehyde Transformations

| Reaction Type | Aldehyde Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzimidazole Synthesis | Benzaldehyde | Grinding, then 140°C | High | umich.edu |

| Biginelli Reaction | 4-Fluorobenzaldehyde | 15 mol% Zn(OTf)₂, 100°C, 2h, MW | 56-81 | mdpi.com |

| Aldol (B89426) Condensation | 4-Chlorobenzaldehyde | Grinding with NaOH, 60-65°C | High | rsc.org |

Development and Application of Heterogeneous Catalytic Systems (e.g., Nanoparticles)

Heterogeneous catalysts, particularly those based on nanoparticles, offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and high catalytic activity due to their large surface-area-to-volume ratio. nih.gov The application of such systems to the synthesis of benzaldehydes is an active area of research.

Nanoparticle catalysts, such as those made from metal oxides, have demonstrated effectiveness in the oxidation of toluene (B28343) derivatives to their corresponding benzaldehydes. For example, mixed metal oxide nanoparticles of CuxZnyO have been used for the selective oxidation of toluene to benzaldehyde with high selectivity. mdpi.com The particle size and calcination temperature of these nanoparticles were found to be critical parameters influencing catalytic performance. mdpi.com Similarly, MnFe2O4 nanoparticles have been employed for the solvent-free selective oxidation of benzyl alcohol to benzaldehyde at room temperature under ultrasonic irradiation. nih.gov

The support material for the nanoparticles also plays a crucial role. For instance, palladium nanoparticles supported on calcium hydroxide (B78521) derived from waste clamshells have shown excellent catalytic conversion and selectivity in the solvent-free oxidation of benzyl alcohol to benzaldehyde. csic.es The reusability of these heterogeneous catalysts is a key feature, with some systems being reusable for multiple cycles without a significant loss of activity. nih.govcsic.esrsc.org

The table below presents data on the use of heterogeneous nanoparticle catalysts in benzaldehyde synthesis.

Table 2: Performance of Heterogeneous Nanoparticle Catalysts in Benzaldehyde Synthesis

| Catalyst | Substrate | Key Reaction Parameters | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| CuxZnyO nanoparticles | Toluene | 250°C | ~65 | >99 | mdpi.com |

| MnFe₂O₄ nanoparticles | Benzyl alcohol | Room temp., ultrasound, TBHP | Moderate to Excellent | High | nih.gov |

| Pd on Clamshell-derived support | Benzyl alcohol | 80°C, H₂O₂ | 88 | 89 | csic.es |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of fine chemicals like this compound to ensure the desired isomer is obtained with high purity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound, this is particularly relevant when the molecule is used as a starting material for further transformations. For example, in reduction reactions, a catalyst system must be chosen that selectively reduces the aldehyde group without affecting the aromatic ring or the fluoro and methyl substituents. Zinc-catalyzed reductions using pinacolborane (HBpin) have shown good chemoselectivity for aldehydes over ketones, esters, and amides. mdpi.com

Regioselectivity is concerned with the control of the position of chemical bond formation. In the synthesis of this compound itself, for instance, through the formylation of 3-fluorotoluene, regioselectivity is crucial to ensure the formyl group is introduced at the desired position. A patented method describes the formylation of 3-fluorotoluene, which results in a mixture of 4-fluoro-2-methylbenzaldehyde and this compound, indicating that achieving high regioselectivity can be challenging. google.comgoogle.com The directing effects of the existing fluoro and methyl groups on the aromatic ring play a significant role in determining the position of the incoming formyl group.

Stereoselectivity involves the preferential formation of one stereoisomer over another. While this compound itself is not chiral, it can be a substrate in reactions that generate chiral centers. For example, in aldol condensations or Grignard reactions, the facial selectivity of the attack on the carbonyl group can be influenced by the steric and electronic properties of the ortho-fluoro and para-methyl substituents. The stereoselective generation of α-fluorovinyl radicals from aldehydes has been reported, highlighting the potential for stereocontrolled transformations of fluorinated benzaldehydes. oup.com

Optimization of Reaction Parameters and Yields in this compound Synthesis

The optimization of reaction parameters is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

The influence of these parameters is evident in various synthetic routes for benzaldehyde derivatives. In the synthesis of benzaldehyde from toluene using CuxZnyO nanoparticles, the calcination temperature of the catalyst, the reaction temperature, and the feed rate of the reactant were all found to significantly impact the catalytic performance. mdpi.com Similarly, in the oxidation of benzyl alcohol using Pd nanoparticles on a clamshell-derived support, the catalyst loading, the molar ratio of hydrogen peroxide to benzyl alcohol, temperature, and reaction duration were all investigated to achieve optimal conversion and selectivity. csic.es

A factorial design approach is often employed to systematically study the effects of multiple parameters and their interactions to identify the optimal reaction conditions. rsc.org For the synthesis of this compound, a similar multi-parameter optimization would be necessary. For example, in a formylation reaction of 3-fluorotoluene, one would need to optimize the temperature, pressure of carbon monoxide, and the amount of Lewis acid catalyst to maximize the yield of the desired 2-fluoro-4-methyl isomer over other potential isomers. google.com

The following table provides examples of how different reaction parameters have been optimized in related syntheses.

Table 3: Optimization of Reaction Parameters in Aldehyde Synthesis

| Reaction | Optimized Parameter | Effect on Yield/Conversion | Reference |

|---|---|---|---|

| Toluene Oxidation | Calcination Temperature of Catalyst | Influences nanoparticle size and catalytic activity | mdpi.com |

| Benzyl Alcohol Oxidation | Catalyst Loading | Affects conversion and selectivity | csic.es |

| Benzyl Alcohol Oxidation | H₂O₂:Benzyl Alcohol Molar Ratio | Impacts product yield | csic.es |

| Ester Synthesis | Temperature and Reaction Time | Significantly increased conversion | rsc.org |

Reactivity and Reaction Mechanisms of 2 Fluoro 4 Methylbenzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde functional group (-CHO) is the primary center of reactivity in 2-fluoro-4-methylbenzaldehyde. The carbon-oxygen double bond of the carbonyl group is highly polarized due to the greater electronegativity of oxygen compared to carbon. This polarization results in the carbonyl carbon being electron-deficient and thus highly electrophilic (a Lewis acid), while the carbonyl oxygen is electron-rich and nucleophilic (a Lewis base) ncert.nic.in.

This inherent electrophilicity of the carbonyl carbon makes it susceptible to attack by nucleophiles, leading to nucleophilic addition reactions ncert.nic.insmolecule.com. In these reactions, the nucleophile adds to the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³, and resulting in the formation of a tetrahedral alkoxide intermediate ncert.nic.inlibretexts.org. Subsequent protonation of the alkoxide yields an alcohol libretexts.org. Aldehydes are generally more reactive in nucleophilic additions than ketones due to both electronic and steric factors ncert.nic.in.

The reactivity of the aldehyde can be quantified by its electrophilicity and nucleophilicity parameters. A kinetic study of the oxidation and reduction of various aldehydes has been used to determine these values, providing a scale to compare their chemical reactivity researchgate.net.

Influence of Fluorine and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of the fluorine and methyl substituents cymitquimica.comchemimpex.com.

The fluorine atom at the ortho position and the methyl group at the para position to the aldehyde group exert opposing electronic effects on the benzene (B151609) ring.

Fluorine: As a halogen, fluorine is a highly electronegative atom and therefore exhibits a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack vt.edu. However, fluorine can also exert a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. In the case of halogens, the inductive effect generally outweighs the resonance effect.

Methyl Group: The methyl group is an alkyl group and is known to be electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, which can influence the rate and regioselectivity of electrophilic aromatic substitution reactions.

The placement of the fluorine atom and the methyl group on the benzene ring also introduces steric considerations that can affect the molecule's reactivity.

The methyl group at the 4-position is relatively far from the aldehyde group and is less likely to cause significant steric hindrance for reactions at the carbonyl carbon. However, the fluorine atom at the 2-position, being in closer proximity to the aldehyde, could potentially influence the approach of bulky reagents to the carbonyl group.

Steric hindrance can play a more significant role in reactions involving the aromatic ring, such as nucleophilic aromatic substitution. For instance, the presence of a methyl group can slow down the rate of nucleophilic aromatic substitution reactions umich.eduosti.gov. Furthermore, the substitution pattern can influence the conformational preferences of the molecule, which in turn can affect its reactivity rsc.org. For example, in some fluorinated aromatic compounds, the orientation of the fluorinated substituent relative to the aromatic plane can be influenced by electronic and steric factors rsc.org.

Nucleophilic Aromatic Substitution (SNAr) Studies Involving the Fluoro Group

The electron-withdrawing nature of the aldehyde group and the fluorine atom can activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a leaving group (in this case, the fluoro group) on the aromatic ring.

SNAr reactions are particularly relevant in the synthesis of radiolabeled compounds for positron emission tomography (PET). For example, [¹⁸F]fluorobenzaldehydes can be prepared via nucleophilic aromatic substitution of a corresponding nitro or fluoro precursor with [¹⁸F]fluoride ion osti.govnih.gov. The efficiency of such reactions is influenced by the nature of the leaving group and the other substituents on the aromatic ring umich.edu. Studies have shown that the presence of a methyl group can sometimes have a deleterious effect on the yield of [¹⁸F]fluorination reactions osti.gov.

Condensation Reactions and Imine Formation from this compound

Like other aldehydes, this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases smolecule.comlibretexts.org. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule libretexts.orgmdpi.com.

The formation of imines is a reversible reaction and is often catalyzed by an acid libretexts.org. The optimal pH for imine formation is typically around 5 libretexts.org. To drive the reaction to completion, it is common to remove the water that is formed, for example, by using a Dean-Stark apparatus or a hygroscopic salt operachem.com.

An example of a condensation reaction involving a similar compound is the reaction of 3-fluoro-4-methylbenzaldehyde (B1272653) with 4-bromo-2-aminophenol, which is facilitated by a base catalyst like potassium carbonate smolecule.com. Fluorinated imines are of interest in medicinal chemistry as they can exhibit antibacterial properties mdpi.com.

| Reactants | Product Type | Key Conditions | Reference |

| This compound and a primary amine | Imine (Schiff base) | Acid catalysis, removal of water | smolecule.comlibretexts.org |

| 3-Fluoro-4-methylbenzaldehyde and 4-bromo-2-aminophenol | Imine | Base catalyst (e.g., potassium carbonate) | smolecule.com |

Addition Reactions (e.g., Nucleophilic Additions to the Carbonyl)

The electrophilic carbonyl carbon of this compound is a prime target for nucleophilic addition reactions smolecule.com. A wide variety of nucleophiles can add to the carbonyl group, leading to the formation of different functional groups.

A common example is the reduction of the aldehyde to the corresponding primary alcohol, 2-fluoro-4-methylbenzyl alcohol, using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) ncert.nic.insmolecule.com. Another important nucleophilic addition is the reaction with Grignard reagents or organolithium compounds to form secondary alcohols.

The addition of hydrogen cyanide (HCN) to aldehydes yields cyanohydrins ncert.nic.in. This reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻) ncert.nic.in. The reactivity of aldehydes in nucleophilic addition reactions is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon ncert.nic.in. The presence of electron-withdrawing groups, such as the fluorine atom in this compound, can enhance the electrophilicity of the carbonyl carbon and thus increase its reactivity towards nucleophiles.

| Nucleophile | Product | Reaction Type | Reference |

| Hydride (from LiAlH₄ or NaBH₄) | Primary alcohol | Reduction | ncert.nic.insmolecule.com |

| Organometallic reagents (e.g., Grignard) | Secondary alcohol | Alkylation | ncert.nic.in |

| Cyanide (from HCN/base) | Cyanohydrin | Cyanohydrin formation | ncert.nic.in |

| Amines | Imine | Condensation | smolecule.comlibretexts.org |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions) with Related Substrates

While direct studies on the Heck reaction of this compound are not extensively documented, the reactivity of closely related substrates provides significant insight into its potential for metal-catalyzed cross-coupling reactions. The Heck reaction, a cornerstone of C-C bond formation, typically involves the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene. beilstein-journals.org For substrates like this compound, the analogous aryl halide would be the reactant.

In one synthetic route, where this compound was not commercially available, chemists utilized 2-fluoro-4-methylaniline (B1213500) as a precursor. mdpi.com The aniline (B41778) was converted to the corresponding aryl iodide via a Sandmeyer reaction. This aryl iodide, a direct analogue of what would be used in a cross-coupling reaction involving this compound, was then successfully coupled with methyl-2-acetamidoacrylate using a palladium acetate (B1210297) catalyst. mdpi.com This transformation highlights the viability of the 2-fluoro-4-methylphenyl scaffold in Heck-type reactions.

The conditions for this specific Heck reaction are detailed in the table below:

Table 1: Heck Reaction Conditions for a 2-Fluoro-4-methylphenyl Substrate

| Parameter | Value |

|---|---|

| Aryl Halide | 2-Fluoro-1-iodo-4-methylbenzene |

| Alkene | Methyl-2-acetamidoacrylate |

| Catalyst | Pd(OAc)₂ |

| Additives | Tetrabutylammonium chloride hydrate, Sodium hydrogen carbonate |

| Temperature | 80 °C |

| Duration | 24 h |

Data sourced from mdpi.com

The broader context of metal-catalyzed cross-coupling reactions has been revolutionized by the development of various catalytic systems that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium catalysts are extensively studied for the synthesis of benzaldehyde (B42025) derivatives. smolecule.com For instance, the Suzuki-Miyaura coupling, which pairs organoboron compounds with organohalides, is a powerful tool. Studies on the Suzuki reaction for synthesizing monoarylferrocenes from haloferrocenes and arylboronic acids have shown that strong bases like barium hydroxide (B78521) or potassium carbonate in the presence of a Pd(OAc)₂ catalyst are effective. torontomu.ca

Nickel-catalyzed cross-coupling reactions also present a viable alternative, often operating at lower temperatures and proceeding through different mechanisms, such as single-electron oxidative addition. smolecule.com This can be particularly advantageous for sterically hindered substrates. smolecule.com The choice of ligand is crucial in these reactions, with chiral biarylylphosphine ligands showing high efficiency in palladium-catalyzed cross-couplings. smolecule.com

Mechanistic Investigations of Reaction Pathways and Transition States

The reactivity of substituted benzaldehydes like this compound is a subject of detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT) to elucidate reaction pathways and transition states.

The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring creates a nuanced electronic environment that influences reaction mechanisms. The fluorine atom, through its strong inductive effect, can activate the aromatic ring for nucleophilic attack. core.ac.uk Kinetic studies on the oxidation of various substituted benzaldehydes have provided fundamental insights into structure-reactivity relationships. researchgate.netsphinxsai.com These studies often reveal that the reaction rates are sensitive to the electronic nature of the substituents. For instance, in the oxidation of benzaldehydes by pyridinium (B92312) bromochromate, the rates for para- and meta-substituted compounds show excellent correlation with Charton's triparametric LDR equation, indicating a strong dependence on the field and delocalized effects of the substituents. researchgate.net A positive value of the reaction constant (ρ) in Hammett plots for such reactions suggests the buildup of negative charge at the reaction center in the transition state. sphinxsai.com

Computational chemistry, particularly DFT, is a powerful tool for predicting reactivity and modeling transition states. acs.org DFT calculations can map electrostatic potential to identify reactive sites for nucleophilic or electrophilic attack and model frontier molecular orbitals (HOMO/LUMO) to predict charge transfer behavior. In the context of reactions involving aldehydes, DFT has been used to calculate the transition state barriers for different diastereomers in Aldol-Tishchenko reactions, showing good agreement with experimental results. nih.gov For example, calculations have shown that transition states leading to major products are lower in energy, and these calculations can accurately predict the stereochemical outcome. nih.gov

The mechanism of metal-catalyzed reactions involving aldehyde-functionalized aryl halides has also been investigated. In nickel-catalyzed reactions, it has been shown that aldehyde and ketone groups can coordinate to the Ni(0) center, influencing the selectivity of the cross-coupling. semanticscholar.org This coordination can lead to rapid oxidative addition and can even reverse the normal order of reactivity for aryl halides (I > Br > Cl). semanticscholar.org Mechanistic studies on multicomponent reactions have also been performed using DFT to understand complex catalytic cycles, including the activation of C-H bonds and the identification of rate-limiting steps. core.ac.uk

Table 2: Investigated Reaction Types and Mechanistic Insights for Substituted Benzaldehydes

| Reaction Type | Mechanistic Insight | Key Findings | Reference(s) |

|---|---|---|---|

| Oxidation | Structure-Reactivity Correlation | Reaction rates correlated with electronic parameters of substituents (Hammett/Charton equations). Positive ρ value indicates electron-deficient transition state. | researchgate.net, sphinxsai.com |

| Aldol-Tishchenko | Stereoselectivity | DFT calculations of transition state energies accurately predict the major diastereomeric product. | nih.gov |

| Nickel-Catalyzed Cross-Coupling | Role of Carbonyl Group | Aldehyde coordinates to Ni(0), directing oxidative addition and influencing selectivity. | semanticscholar.org |

| Heck Reaction | C-C Bond Formation | Palladium-catalyzed coupling of aryl halides with alkenes. Ligands and additives are crucial for efficiency. | mdpi.com, beilstein-journals.org |

| Nucleophilic Aromatic Substitution | Role of Fluorine | The electron-withdrawing fluorine atom activates the ring for nucleophilic attack. | core.ac.uk |

Derivatization and Advanced Synthetic Applications of 2 Fluoro 4 Methylbenzaldehyde

Synthesis of Complex Organic Molecules as Building Blocks

2-Fluoro-4-methylbenzaldehyde serves as a versatile building block in organic synthesis, enabling the construction of more intricate molecular architectures. Its aldehyde functionality readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable precursor for a wide range of organic molecules. The presence of the fluorine atom and the methyl group on the benzene (B151609) ring further diversifies its synthetic utility by influencing the reactivity and properties of the resulting compounds. chemicalbook.comnih.gov

One of the key applications of this compound is in the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. For instance, it can be utilized in multi-component reactions to generate highly substituted quinoline (B57606) and pyridine (B92270) derivatives. The aldehyde group can react with anilines and activated methylene (B1212753) compounds or alkynes in the presence of a catalyst to afford the corresponding heterocyclic cores. rsc.orgaustinpublishinggroup.comacs.org While specific examples detailing the use of this compound in these reactions are not always explicitly documented, the general applicability of these methods to substituted benzaldehydes suggests its potential in generating a library of fluorinated and methylated heterocyclic compounds. rsc.orgaustinpublishinggroup.com

Furthermore, this compound can be a precursor for the synthesis of fluorinated biaryl derivatives, which are important motifs in materials science and medicinal chemistry. jst.go.jp The aldehyde can be converted to other functional groups, such as a nitrile, which can then undergo cross-coupling reactions to form the biaryl linkage. The strategic placement of the fluorine atom can modulate the electronic properties and conformational preferences of the resulting biaryl compounds.

The reactivity of the aldehyde group allows for its transformation into a variety of other functional groups, thereby expanding its synthetic applications. For example, it can be oxidized to the corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid, or reduced to the corresponding alcohol, 2-fluoro-4-methylbenzyl alcohol. These derivatives can then be used in a plethora of subsequent chemical transformations. chemicalbook.com

Formation of Substituted Benzaldehyde (B42025) Derivatives (e.g., Thiosemicarbazones)

A significant derivatization of this compound involves its reaction with thiosemicarbazide (B42300) and its derivatives to form thiosemicarbazones. This condensation reaction typically proceeds by reacting the aldehyde with the appropriate thiosemicarbazide in a suitable solvent, often with acid catalysis. The resulting thiosemicarbazones are a class of compounds known for their wide range of biological activities. rsc.orgresearchgate.net

The general synthesis of thiosemicarbazones from benzaldehydes is a well-established process. researchgate.netscispace.com For instance, the reaction of 4-fluorobenzaldehyde (B137897) with differently substituted thiosemicarbazides has been reported to yield a series of thiosemicarbazone derivatives. rsc.org Similarly, 4-methylbenzaldehyde (B123495) has been used to synthesize 4-methylbenzaldehyde-4-phenylthiosemicarbazone. researchgate.net Given the structural similarities, this compound is expected to react in a similar fashion to produce (E)-2-(2-fluoro-4-methylbenzylidene)hydrazine-1-carbothioamide and its N-substituted analogs.

A study on the synthesis of N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone demonstrates the feasibility of this reaction with a closely related substrate. google.com The condensation of 2-fluoro-4-hydroxybenzaldehyde (B1296990) with N-(4-methoxybenzyl) thiosemicarbazide proceeded in good yield, highlighting the reactivity of the fluorinated benzaldehyde moiety. google.com

The synthesized thiosemicarbazones can be further utilized as ligands for the formation of metal complexes, which often exhibit enhanced biological properties compared to the free ligands. researchgate.net The sulfur and nitrogen atoms of the thiosemicarbazone backbone act as coordination sites for various metal ions.

Below is a table summarizing the synthesis of thiosemicarbazone derivatives from related benzaldehydes:

| Aldehyde | Thiosemicarbazide Derivative | Resulting Thiosemicarbazone | Reference |

| 4-Fluorobenzaldehyde | Differently substituted thiosemicarbazides | 4-Fluorobenzaldehyde thiosemicarbazone derivatives | rsc.org |

| 4-Methylbenzaldehyde | 4-Phenylthiosemicarbazide | 4-Methylbenzaldehyde-4-phenylthiosemicarbazone | researchgate.net |

| 2-Fluoro-4-hydroxybenzaldehyde | N-(4-Methoxybenzyl) thiosemicarbazide | N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone | google.com |

Preparation of Chalcones and Other α,β-Unsaturated Carbonyl Compounds

This compound is a suitable starting material for the synthesis of chalcones and other α,β-unsaturated carbonyl compounds through base-catalyzed condensation reactions, most notably the Claisen-Schmidt condensation. jetir.orgwikipedia.org This reaction involves the condensation of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide (B78521), to form an enone system. wikipedia.org

The Claisen-Schmidt condensation is a widely used method for the preparation of chalcones, which are precursors to flavonoids and possess a broad spectrum of biological activities. nih.govjetir.org While specific examples detailing the synthesis of a chalcone (B49325) directly from this compound were not found in the provided search results, the reaction is known to be applicable to a wide range of substituted benzaldehydes. For example, both 4-fluorobenzaldehyde and 4-methylbenzaldehyde have been successfully employed in Claisen-Schmidt reactions to produce the corresponding chalcone derivatives. jst.go.jprsc.orgresearchgate.net This suggests that this compound would readily react with an appropriate ketone, such as acetophenone (B1666503), to yield (E)-1-(2-fluoro-4-methylphenyl)-3-phenylprop-2-en-1-one.

The general reaction scheme for the synthesis of a chalcone from this compound and acetophenone is as follows:

Beyond chalcones, this compound can also be used to synthesize other α,β-unsaturated carbonyl compounds through reactions like the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene compound, such as ethyl acetoacetate, in the presence of a basic catalyst. researchgate.net The resulting α,β-unsaturated carbonyl compounds are versatile intermediates in organic synthesis. nih.gov For instance, 4-fluorobenzaldehyde and 4-methylbenzaldehyde have been used in Knoevenagel condensations to produce ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, respectively. researchgate.net

Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The aldehyde functionality can participate in various cyclization and condensation reactions to form rings containing nitrogen, oxygen, and sulfur atoms.

One important class of heterocycles that can be synthesized from this compound is quinolines. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a common method for quinoline synthesis. While this compound itself is not a 2-aminoaryl aldehyde, it can be used in other multicomponent reactions to construct the quinoline core. For example, a one-pot reaction of an aldehyde, an aniline (B41778), and an alkyne, catalyzed by a metal such as copper, can afford highly substituted quinolines. austinpublishinggroup.com The use of this compound in such a reaction would lead to the formation of 2-(2-fluoro-4-methylphenyl)-substituted quinolines.

Another important heterocyclic system that can be accessed from this compound is pyrimidines. While direct synthesis from the aldehyde is less common, it can be converted to intermediates that are then used in pyrimidine (B1678525) synthesis. For example, the aldehyde can be used to prepare a chalcone, which can then react with urea (B33335) or guanidine (B92328) to form a dihydropyrimidinone or a dihydropyrimidinethione, respectively, in a Biginelli-type reaction.

The synthesis of pyridines can also be achieved using this compound as a starting material. For instance, in the Hantzsch pyridine synthesis, an aldehyde is condensed with two equivalents of a β-ketoester and an ammonia (B1221849) source to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. The use of this compound in this reaction would yield a 4-(2-fluoro-4-methylphenyl)-substituted pyridine derivative.

The following table provides examples of heterocyclic scaffolds that can be synthesized from benzaldehyde derivatives, indicating the potential for this compound in these reactions.

| Heterocyclic Scaffold | Synthetic Method | Role of Benzaldehyde Derivative | Reference |

| Quinolines | One-pot reaction with anilines and alkynes | Provides the C2-substituent | austinpublishinggroup.comacs.org |

| Pyrimidines | Biginelli reaction (via chalcone intermediate) | Precursor to the chalcone | nih.gov |

| Pyridines | Hantzsch synthesis | Provides the C4-substituent | researchgate.net |

Incorporation into Polyfluorinated Motifs and Bioisosteric Replacements

The presence of a fluorine atom in this compound makes it a valuable building block for the synthesis of polyfluorinated organic molecules. Fluorinated compounds often exhibit unique physical, chemical, and biological properties, making them important in materials science, agrochemicals, and pharmaceuticals. cpu.edu.cn The introduction of multiple fluorine atoms or fluorinated groups can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org

This compound can be used in the synthesis of more complex fluorinated structures. For example, it can serve as a starting material for the preparation of compounds containing a difluoromethyl (CF2H) or trifluoromethyl (CF3) group. The aldehyde can be converted to other functional groups that are amenable to fluorination reactions. The strategic incorporation of fluorine can lead to the development of novel materials with specific electronic and optical properties. acs.org

In medicinal chemistry, the concept of bioisosterism is a powerful tool in drug design, where an atom or a group of atoms is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a lead compound. ajptr.comnih.gov The fluorine atom and fluorinated groups are often used as bioisosteres for other atoms or functional groups. For instance, a C-F bond can be a bioisostere for a C-H or a C-OH bond. ajptr.com The difluoromethyl group (CF2H) is a known bioisostere for a hydroxyl (OH) or a thiol (SH) group, as it can act as a hydrogen bond donor. rsc.org

This compound can be a precursor to molecules where the fluorinated phenyl ring acts as a bioisosteric replacement for another aromatic system. The substitution pattern on the ring, with both a fluorine atom and a methyl group, can influence the molecule's conformation and interaction with biological targets. The development of new synthetic methods for the introduction of fluorine and fluorinated moieties into complex molecules remains an active area of research in organic chemistry. nih.gov

Applications in Chemical Sciences Research

Research in Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, the strategic incorporation of fluorine into potential drug candidates is a widely recognized approach to enhance pharmacological properties. The presence of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability. 2-Fluoro-4-methylbenzaldehyde serves as a valuable building block in this context, offering a synthetically accessible starting point for the development of new therapeutic agents. smolecule.com

This compound is classified as a pharmaceutical intermediate, indicating its role as a starting material in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). chemicalbook.com The aldehyde functional group is highly reactive and participates in a variety of chemical transformations, such as nucleophilic additions and condensation reactions, which are fundamental to building the complex molecular architectures of modern pharmaceuticals. While specific, named APIs synthesized directly from this compound are not extensively detailed in publicly available research, the utility of its structural motifs is well-established in pharmaceutical synthesis.

The development of novel anti-inflammatory and analgesic agents often involves the use of fluorinated aromatic compounds. Although direct synthetic routes to specific anti-inflammatory or analgesic drugs using this compound are not prominently documented in scientific literature, its isomers, such as 4-fluoro-3-methylbenzaldehyde, are recognized as precursors for such agents. nbinno.com This suggests the potential of the fluoro-methylbenzaldehyde scaffold in the design of molecules with anti-inflammatory and analgesic properties. The general synthetic utility of fluorinated benzaldehydes in creating compounds that target pathways associated with inflammation and pain is an active area of research.

In the field of oncology, the quest for new anti-cancer agents is relentless. Fluorinated compounds have played a crucial role in the development of numerous chemotherapeutic drugs. The rationale for using building blocks like this compound in this area stems from the ability of the fluorine atom to modulate the electronic properties and metabolic stability of a molecule, potentially leading to enhanced anti-tumor activity. While specific anti-cancer agents derived directly from this compound are not widely reported, the broader class of fluorinated benzaldehydes is utilized in the synthesis of compounds with potential anti-proliferative effects. For instance, its isomer, 4-fluoro-3-methylbenzaldehyde, is noted for its role in the development of novel anti-cancer drugs. nbinno.com

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological activities. While this compound itself is an achiral molecule, it can be used as a starting material in synthetic pathways that introduce chirality. The aldehyde group can be transformed into a variety of chiral functional groups through asymmetric synthesis methodologies. Although specific and detailed examples of this compound being used as a key component in the synthesis of chiral building blocks for drug discovery are not extensively documented, the general principles of asymmetric synthesis support its potential in this application.

The design of new drug candidates with improved efficacy and safety profiles is a central goal of medicinal chemistry. The incorporation of fluorine, as is present in this compound, is a key strategy in this endeavor. Fluorine substitution can lead to more favorable pharmacokinetic and pharmacodynamic properties. Researchers can utilize this compound to synthesize novel analogs of existing drugs or to create entirely new molecular entities with the aim of enhancing their biological activity. smolecule.com The compound's structure offers a template that can be systematically modified to explore structure-activity relationships and optimize therapeutic potential.

Research in Agrochemical Development

The development of new and effective agrochemicals is essential for modern agriculture. Similar to its role in pharmaceuticals, the inclusion of fluorine in agrochemical molecules can significantly enhance their efficacy. Fluorinated compounds often exhibit increased biological activity and improved stability. nbinno.com While specific research detailing the use of this compound in the synthesis of particular pesticides or herbicides is not widely available, its isomers, such as 4-fluoro-2-methylbenzaldehyde (B1304903) and 4-fluoro-3-methylbenzaldehyde, are known to be valuable intermediates in this field. nbinno.comnbinno.com These related compounds are used to create active ingredients for herbicides, pesticides, and fungicides. nbinno.com The presence of the fluorinated phenyl ring and the reactive aldehyde group makes this class of compounds attractive starting points for the discovery of new crop protection agents.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 146137-80-6 |

| Molecular Formula | C8H7FO |

| Molecular Weight | 138.14 g/mol |

| Appearance | Clear pale yellow liquid |

| Boiling Point | 202.1±20.0 °C (Predicted) |

| Density | 1.136±0.06 g/cm3 (Predicted) |

An article focusing solely on the chemical compound “this compound” with detailed research findings for the specified applications cannot be generated at this time.

Extensive research has revealed that while the broader class of fluorinated benzaldehydes has documented applications in the requested fields, specific and detailed scientific literature, patents, or technical documents outlining the use of this compound (CAS: 146137-80-6) as an intermediate for pesticides, a precursor for advanced functional materials, in polymer additive synthesis, in dye chemistry, or in flavor and fragrance research is not available in the public domain.

The available information is primarily for its isomers, such as 4-Fluoro-2-methylbenzaldehyde and 5-Fluoro-2-methylbenzaldehyde, or general statements about the utility of fluorinated aromatic aldehydes. To adhere to the strict instruction of focusing solely on "this compound" and not introducing information on other compounds, it is not possible to provide a thorough and informative article covering the requested outline points.

Therefore, the generation of a scientifically accurate and detailed article as per the user's instructions is not feasible based on the currently accessible information.

Computational and Theoretical Chemistry Studies on 2 Fluoro 4 Methylbenzaldehyde

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are fundamental to the theoretical study of 2-Fluoro-4-methylbenzaldehyde. youtube.comsmolecule.com These approaches, utilizing principles of quantum mechanics, are employed to determine the molecule's geometry, energy, and electronic properties with high accuracy.

The electronic structure of this compound is significantly influenced by the interplay of its three functional components: the aromatic benzene (B151609) ring, the electron-withdrawing aldehyde group (-CHO), the electronegative fluorine atom (-F), and the electron-donating methyl group (-CH₃).

Inductive and Resonance Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density of the ring. Conversely, it has a weaker electron-donating resonance effect (+R) through its lone pairs. The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. The aldehyde group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R).

Charge Distribution: These combined effects result in a non-uniform distribution of electron density across the molecule. The oxygen atom of the carbonyl group possesses a significant partial negative charge, making it a site for electrophilic attack. The carbonyl carbon, in turn, bears a substantial partial positive charge, rendering it susceptible to nucleophilic addition. The fluorine atom also carries a partial negative charge, while the carbon atom to which it is attached (C2) has a partial positive charge. The methyl group slightly increases the electron density on the ring, particularly at the ortho and para positions relative to it.

Table 1: Hypothetical Partial Atomic Charges for this compound Calculated using a representative quantum chemical method (e.g., DFT B3LYP/6-31G).*

| Atom | Partial Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| F | -0.30 |

| C2 (attached to F) | +0.25 |

| C4 (attached to CH₃) | -0.10 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com

HOMO and LUMO Characteristics: For this compound, the HOMO is typically a π-orbital primarily localized on the electron-rich aromatic ring. Its energy level is influenced by the electron-donating methyl group, which raises its energy, making the molecule a better electron donor (nucleophile). The LUMO is generally the π* antibonding orbital concentrated on the electron-withdrawing carbonyl group. youtube.com The presence of the fluorine atom can lower the energy of both the HOMO and LUMO.

Reactivity Prediction: The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In reactions, the HOMO of this compound would interact with the LUMO of an electrophile, while its LUMO would interact with the HOMO of a nucleophile. libretexts.org

Table 2: Typical Frontier Orbital Energies for a Substituted Benzaldehyde (B42025) Energies are hypothetical and for illustrative purposes.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Aromatic Ring (π) |

| LUMO | -1.8 | Carbonyl Group (π*) |

| HOMO-LUMO Gap | 4.7 | - |

Conformational Analysis and Rotational Isomerism

Conformational analysis of this compound focuses on the rotational barrier around the single bond connecting the aldehyde group to the benzene ring. tandfonline.com Due to the presence of the ortho-fluoro substituent, the aldehyde group can exist in two distinct planar conformations, known as rotational isomers (rotamers). aip.orgaip.org

O-syn and O-anti Conformers:

O-anti (s-trans): The carbonyl oxygen atom is oriented away from the ortho-fluoro substituent.

O-syn (s-cis): The carbonyl oxygen atom is positioned towards the ortho-fluoro substituent.

The relative stability of these conformers is determined by a balance of steric hindrance and electrostatic (dipole-dipole) interactions. For ortho-substituted benzaldehydes, the s-trans conformation is often more stable. ias.ac.in In the case of 2-fluorobenzaldehyde, the trans conformer is found to be more stable. rsc.org Computational studies can precisely calculate the energy difference between these two states and the energy barrier for their interconversion.

Table 3: Calculated Relative Energies of this compound Conformers Hypothetical data based on typical findings for o-fluorobenzaldehydes.

| Conformer | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|

| O-anti (s-trans) | 0.0 (most stable) | ~90% |

| O-syn (s-cis) | ~5.0 | ~10% |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry enables the detailed modeling of reaction pathways involving this compound. nih.gov By mapping the potential energy surface (PES) for a given reaction, chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For instance, the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon can be modeled. Computational methods would be used to:

Optimize Geometries: Calculate the equilibrium geometries of the reactant complex (aldehyde and nucleophile) and the final product (alkoxide).

Locate the Transition State (TS): Search for the first-order saddle point on the PES that connects the reactants and products. The TS represents the highest energy point along the reaction coordinate.

Characterize the TS: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-H bond and breaking of the C=O π-bond).

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key determinant of the reaction rate.

Studies on the acetalization of similar substituted benzaldehydes have used these methods to elucidate the step-by-step mechanism, including protonation and intermediate formation. researchgate.net

Prediction of Structure-Reactivity Relationships

By integrating the findings from electronic structure, FMO, and conformational analyses, computational studies can predict structure-reactivity relationships. libretexts.org For this compound, several predictions can be made:

Carbonyl Reactivity: The significant partial positive charge on the carbonyl carbon, enhanced by the electron-withdrawing fluorine and aldehyde groups, suggests high reactivity towards nucleophiles.

Aromatic Ring Reactivity: The directing effects of the substituents determine the regioselectivity of electrophilic aromatic substitution. The methyl group is an ortho-, para-director, while the fluorine is also an ortho-, para-director (though deactivating). The aldehyde group is a meta-director. The combined influence suggests that electrophilic attack will be complex, with computational modeling helping to predict the most likely sites of substitution by calculating the energies of the intermediate sigma complexes.

Conformational Influence: The preferred O-anti conformation may influence the stereoselectivity of reactions, as one face of the carbonyl group could be more sterically accessible than the other.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities or physical properties, respectively. mdpi.com While specific QSAR/QSPR studies on this compound are not widely reported, the methodology can be readily applied.

In a typical QSAR study involving a series of aromatic aldehydes, a model is built to predict a specific activity, such as toxicity to an aquatic organism. researchgate.net The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that correlates a selection of these descriptors with the observed activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using external datasets or cross-validation techniques.

For this compound, descriptors like the octanol-water partition coefficient (logP), dipole moment, and molecular connectivity indices would likely be important predictors of its biological or physical properties. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Studying 2 Fluoro 4 Methylbenzaldehyde

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for probing the molecular structure of 2-Fluoro-4-methylbenzaldehyde. By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule.

¹H NMR: Proton NMR is used to identify the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aldehydic proton, the aromatic protons, and the methyl group protons. The exact chemical shifts can vary slightly depending on the solvent used.

Reported ¹H NMR data in different deuterated solvents are presented below. In deuterated chloroform (B151607) (CDCl₃), the aldehydic proton appears as a singlet at approximately 10.30 ppm. The aromatic protons show complex splitting patterns due to proton-proton and proton-fluorine coupling, with signals observed around 7.76 ppm, 7.07 ppm, and 6.98 ppm. The methyl group protons appear as a singlet at 2.38 ppm. ambeed.com

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aldehydic proton is observed as a singlet at 10.17 ppm. The aromatic protons appear at 7.74 ppm and 7.23 ppm, while the methyl singlet is found at 2.41 ppm. googleapis.comgoogle.com

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound is expected to show eight distinct signals corresponding to the aldehydic carbon, the six aromatic carbons (four of which are protonated and two are quaternary), and the methyl carbon. The carbon atoms attached to or near the fluorine atom will exhibit splitting (C-F coupling). While specific experimental data is not widely published, the aldehydic carbon would appear significantly downfield (typically ~185-195 ppm), with the aromatic carbons in the 110-165 ppm range and the methyl carbon upfield (~20 ppm).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This technique is particularly useful for confirming the presence and regiochemistry of fluorine substitution on the benzene (B151609) ring. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

MS: In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.14 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the aldehydic proton (M-1) and the loss of the formyl group (M-29), leading to prominent peaks at m/z 137 and m/z 109, respectively. The latter fragment corresponds to a fluorotoluene cation.

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental formula (C₈H₇FO). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The analysis of derivatives of this compound has been performed using Quadrupole LC/MS systems, demonstrating the utility of mass spectrometry in characterizing related structures. core.ac.uk

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1690 and 1715 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the aldehyde. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretch of the methyl group is found around 2925 cm⁻¹. The spectrum would also feature aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and a C-F stretching vibration, which is usually a strong band in the 1100-1300 cm⁻¹ range.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic aldehydes like this compound typically exhibit two main absorption bands. The first, a strong band around 240-280 nm, corresponds to the π → π* transition of the aromatic ring. A second, weaker band at longer wavelengths (around 300-330 nm) is due to the n → π* transition of the carbonyl group.

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

GC: Gas chromatography is a standard technique for assessing the purity of volatile compounds like this compound. Commercial suppliers often use GC to determine the assay of the compound, with purities of 96-97% being commonly reported. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

GC-MS: The coupling of a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analytical tool. GC-MS separates the components of a mixture, and the mass spectrometer provides mass spectral data for each component, allowing for positive identification. This technique is invaluable for identifying impurities in samples of this compound.

High-performance liquid chromatography is another key technique for the analysis and purification of this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. While specific methods for this compound are not extensively detailed in the literature, related compounds are routinely analyzed using this method. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the compound absorbs strongly. The analysis of derivatives has been reported using Agilent 1200 series HPLC systems. core.ac.uk

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its crystal structure, such as unit cell dimensions, space group, and atomic coordinates, are not available.

However, a hypothetical crystallographic analysis would be expected to reveal key structural features, including the planarity of the benzene ring and the orientation of the aldehyde and fluoro substituents. Intermolecular interactions, such as C–H···O or C–H···F hydrogen bonds and π–π stacking, would likely play a significant role in the crystal packing.

Table 1: Hypothetical Crystallographic Data Points for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |

| Unit Cell Angles (°) | α, β, γ angles of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-F) |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Details on hydrogen bonding and other non-covalent forces |

Advanced Hyphenated Analytical Techniques

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the qualitative and quantitative analysis of this compound. These techniques offer high sensitivity and selectivity, making them ideal for purity assessment and trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification. The fragmentation pattern can provide structural information, confirming the presence of the fluoro, methyl, and benzaldehyde (B42025) moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC-MS. While this compound is amenable to GC-MS, LC-MS can also be employed, particularly for analyzing reaction mixtures or formulations. In LC-MS, the compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

For aldehydes, derivatization is often employed to enhance ionization efficiency and improve chromatographic separation. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone. longdom.orgjasco-global.com This derivative can then be readily analyzed by LC-MS, often using techniques like electrospray ionization (ESI). longdom.org

Table 2: Application of Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Primary Application |